26-Iodoponasterone A

Description

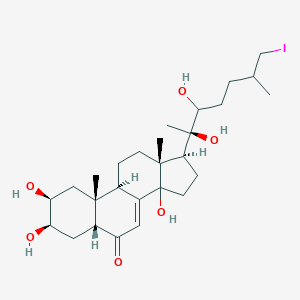

Structure

3D Structure

Properties

CAS No. |

114752-28-2 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

590.5 g/mol |

IUPAC Name |

(2S,3R,5R,9R,10R,13R,17S)-17-[(2R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H43IO6/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,30-34H,5-10,12-14H2,1-4H3/t15?,16-,18-,20+,21-,22-,23?,24+,25+,26+,27?/m0/s1 |

InChI Key |

OFAWDAXRJPJULO-GRIYGNIGSA-N |

SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CI |

Isomeric SMILES |

CC(CCC([C@@](C)([C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CI |

Canonical SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CI |

Synonyms |

26-iodoponasterone A 26-IPSA |

Origin of Product |

United States |

Chemical Synthesis and Radiosynthesis of 26 Iodoponasterone a

Synthetic Pathways and Precursor Chemistry of 26-Iodoponasterone A from Inokosterone

Table 1: Overview of this compound Synthesis Pathway

| Step | Starting Material | Intermediate/Product | Key Transformation | Reference(s) |

| 1 | Inokosterone | (Unspecified Intermediate) | Initial chemical modification(s) | rsc.orgresearchgate.netrsc.orgmolaid.com |

| 2 | (Unspecified Intermediate) | 26-mesylinokosterone | Mesylation at C-26 | pnas.org |

| 3 | 26-mesylinokosterone | This compound | Iodination at C-26 | pnas.org |

| Overall | Inokosterone | This compound | Total of approximately four steps | rsc.orgresearchgate.netrsc.orgmolaid.com |

Methodologies for the Radiosynthesis of 26-[¹²⁵I]Iodoponasterone A

The radiosynthesis of 26-[¹²⁵I]Iodoponasterone A is achieved through a radioiodination reaction utilizing the precursor 26-mesylinokosterone and carrier-free Sodium Iodide-125 (Na¹²⁵I) researchgate.netnih.govpnas.orgresearchgate.net. This method involves the nucleophilic substitution of the mesylate group at the C-26 position by the iodide ion, directly incorporating the ¹²⁵I radionuclide into the molecule researchgate.netpnas.org. The reaction is typically carried out under conditions that favor efficient isotopic exchange and minimize degradation of the sensitive ecdysteroid structure. The use of carrier-free Na¹²⁵I is paramount for achieving high specific activity, a critical factor for sensitive radioligand applications researchgate.netnih.govnih.gov.

Optimization Strategies for Specific Activity and Radiochemical Purity of 26-[¹²⁵I]Iodoponasterone A

The primary strategy for optimizing the specific activity of 26-[¹²⁵I]Iodoponasterone A is the direct use of carrier-free Na¹²⁵I in the radioiodination reaction researchgate.netnih.govpnas.orgresearchgate.net. This approach ensures that the vast majority of the iodine atoms incorporated into the product are radioactive, leading to a high specific activity. Research has demonstrated that this methodology can reliably yield 26-[¹²⁵I]Iodoponasterone A with a specific activity of 2175 Ci/mmol researchgate.netnih.govpnas.orgresearchgate.net.

While detailed descriptions of radiochemical purity optimization are not extensively provided in the literature snippets, the successful application of 26-[¹²⁵I]Iodoponasterone A as a specific radioligand for ecdysone (B1671078) receptors implies that the synthesis and purification protocols are robust. High radiochemical purity is essential to ensure that the observed binding and biological effects are attributable solely to the radiolabeled compound and not to radioactive impurities. Methods such as High-Performance Liquid Chromatography (HPLC) are standard in radiochemistry for assessing and ensuring radiochemical purity nih.govnih.gov. The high affinity (Kd ≈ 3.8 x 10⁻¹⁰ M) and potent biological activity (inducing half-maximal morphological transformation at ~0.5 nM) of 26-[¹²⁵I]Iodoponasterone A further underscore the success of its synthesis and purification in yielding a high-quality radioligand researchgate.netnih.govpnas.org.

Ecdysone Receptor Interactions and Binding Kinetics of 26 Iodoponasterone a

Molecular Interactions of 26-Iodoponasterone A with the Ecdysone (B1671078) Receptor Complex (EcR/USP)

This compound engages directly with the ecdysone receptor complex, which is a heterodimer formed between the EcR protein and its partner protein, USP wikipedia.orgresearchgate.netbiologists.comoup.com. This heterodimeric structure is essential for high-affinity ligand binding; EcR alone exhibits significantly reduced or no hormone-binding capacity. The presence of USP stabilizes the EcR protein into a conformation that facilitates efficient binding of ecdysteroids, including this compound wikipedia.orgresearchgate.netoup.com. The specific binding of this compound to the EcR/USP complex involves interactions within the ligand-binding domain (LBD) of the EcR subunit. Studies involving mutations in specific amino acid residues within the EcR LBD have demonstrated that these residues are critical for the compound's ability to bind to the receptor, underscoring the precise molecular recognition involved in this interaction oup.com. Upon binding, the hormone-receptor complex undergoes conformational changes that are transduced to downstream signaling pathways, ultimately leading to the regulation of gene transcription wikipedia.orgoup.com.

Quantitative Determination of this compound Binding Affinity (Kd) in Target Cells

The binding affinity of this compound to the ecdysone receptor complex has been quantitatively assessed, particularly in insect cell lines such as Drosophila Kc167 cells. Research has established that this compound binds to these receptors with high affinity. The equilibrium dissociation constant (Kd) for this interaction has been determined to be approximately 3.8 x 10⁻¹⁰ M researchgate.netpnas.orgnih.govnih.govresearchgate.net. This high affinity makes 26-[¹²⁵I]iodoponasterone A a superior radioligand for receptor studies compared to other analogs, due to its ability to bind specifically and with high avidity researchgate.netpnas.orgnih.govnih.gov.

For comparative context, the parent compound Ponasterone A (PonA) exhibits a lower affinity when binding to EcR alone, with a Kd reported around 55 nM. However, in the presence of USP, the binding affinity of PonA to the EcR/USP complex is significantly enhanced, reaching a Kd of approximately 1.2 nM sdbonline.orgnih.gov. Similarly, studies using silkmoth homologues (BmEcR/BmCF1) showed a Kd of 1.1 nM for ¹²⁵I-iodoponasterone A, further highlighting the high affinity of such iodinated compounds for the heterodimeric receptor sdbonline.org.

Table 1: Binding Affinity of Ecdysteroids to Ecdysone Receptor Complexes

| Compound | Receptor Complex | Binding Affinity (Kd) | Cell System/Context | Reference(s) |

| This compound | EcR/USP | ~3.8 x 10⁻¹⁰ M | Kc167 cells | researchgate.netpnas.orgnih.govnih.govresearchgate.net |

| Ponasterone A | EcR | ~55 nM | In vitro | sdbonline.orgnih.gov |

| Ponasterone A | EcR/USP | ~1.2 nM | In vitro | sdbonline.orgnih.gov |

| ¹²⁵I-iodoponasterone A | BmEcR/BmCF1 | ~1.1 nM | Silkmoth homologues | sdbonline.org |

Analysis of Association (kon) and Dissociation (koff) Rates in this compound-Receptor Binding Kinetics

While the high affinity (low Kd) of this compound for the ecdysone receptor complex is well-established, specific quantitative data regarding its association (kon) and dissociation (koff) rate constants are not detailed in the provided literature. However, the principles of binding kinetics are critical for understanding ligand-receptor interactions. The association rate constant (kon) describes how quickly a ligand binds to its receptor, while the dissociation rate constant (koff) quantifies how quickly the ligand detaches from the receptor excelleratebio.com. The equilibrium dissociation constant (Kd) is derived from the ratio of these two rates (Kd = koff / kon) excelleratebio.com.

A high affinity, such as that exhibited by this compound, implies a favorable balance between these rates. Specifically, it suggests either a rapid association rate, a slow dissociation rate, or a combination of both. A slow dissociation rate (low koff) is particularly important as it can lead to prolonged receptor occupancy, potentially influencing the duration of the biological response and offering advantages in terms of selectivity and therapeutic window excelleratebio.com. The characterization of this compound as a "superior radioligand" due to its affinity and specific activity suggests that its binding kinetics are well-suited for sensitive detection and study of ecdysone receptors researchgate.netpnas.orgnih.govnih.gov.

Subcellular Fractionation and Localization Studies of this compound-Bound Receptor Complexes

Studies on the ecdysone receptor system indicate that the EcR protein is constitutively localized within the nucleus of target cells oup.com. Evidence from fractionation studies and antibody labeling experiments shows that the EcR protein is highly concentrated in the nucleus and binds to specific loci on polytene chromosomes, suggesting a direct role in transcriptional regulation google.com. Since the functional ecdysone receptor requires the heterodimerization of EcR with USP, and this complex is the entity that binds both the ligand and DNA response elements, the this compound-bound receptor complexes are primarily located within the nuclear compartment. This nuclear localization is consistent with the receptor's function as a ligand-activated transcription factor that directly regulates gene expression in response to ecdysteroid signaling wikipedia.orgoup.com.

Molecular Mechanisms of Gene Regulation by 26 Iodoponasterone a

Transcriptional Activation Profiles Induced by 26-Iodoponasterone A

The primary mechanism of action for this compound involves its function as a potent agonist for the ecdysone (B1671078) receptor (EcR). The functional ecdysone receptor is a heterodimer composed of the Ecdysone Receptor (EcR) protein and the Ultraspiracle (USP) protein, the insect homolog of the vertebrate retinoid X receptor (RXR). nih.govresearchgate.net This EcR/USP complex is a ligand-dependent transcription factor that binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. sdbonline.orgoup.com

The binding of this compound to the ligand-binding domain (LBD) of the EcR subunit is a critical initiating event. oup.com High-affinity hormone binding requires the presence of both EcR and USP, indicating that USP acts as an allosteric regulator that stabilizes the hormone-binding conformation of EcR. nih.govoup.com This binding induces a conformational change in the receptor complex, which is the pivotal step in switching from a repressive to an active transcriptional state. oup.com

Studies using reporter gene assays in Drosophila cell lines, such as Kc167, have been instrumental in characterizing this transcriptional activation. In these systems, a reporter gene (e.g., luciferase) is placed under the control of an EcRE. In the absence of a ligand, the EcR/USP complex can actively repress the reporter's expression. oup.com Upon introduction of this compound, a dose-dependent increase in reporter gene activity is observed, signifying robust transcriptional activation. oup.comoecd.org The compound is notably potent, capable of inducing half-maximal morphological changes in Kc167 cells at a mere 0.5 nM concentration. researchgate.netnih.govresearchgate.net

The transcriptional activation potential of the receptor is mediated by specific regions within the EcR and USP proteins called Activation Functions (AFs). oup.comoup.com Research has identified two principal types: AF1, located in the N-terminal A/B domain, and AF2, a conserved motif in the C-terminal LBD. oup.comoup.comresearchgate.net Studies on Drosophila EcR isoforms have shown that the N-terminal domains of EcR-B1 and EcR-B2 possess strong, intrinsic AF1 activity, while the AF1 of EcR-A and USP are largely inactive in the tested contexts. oup.comoup.com The AF2 domain, located in helix 12 of the EcR LBD, becomes functional upon ligand binding and is crucial for recruiting co-activator proteins. oup.comresearchgate.net

Table 1: Transcriptional Activation Activity of Drosophila Ecdysone Receptor Isoform Domains

| Receptor Domain | Activation Function (AF) Type | Observed Activity in Reporter Assays | Reference |

| EcR-A (N-Terminus) | AF1 | No significant activation | oup.comoup.com |

| EcR-B1 (N-Terminus) | AF1 | Strong transcriptional activation (~100-fold) | oup.comoup.com |

| EcR-B2 (N-Terminus) | AF1 | Strong transcriptional activation (~60-fold) | oup.comoup.com |

| USP (N-Terminus) | AF1 | No significant activation | oup.comoup.com |

| EcR (Ligand-Binding Domain) | AF2 | Hormone-dependent activation; requires co-activators | oup.comresearchgate.net |

| USP (Ligand-Binding Domain) | AF2 | Does not contribute intrinsic activation function; acts as allosteric effector | oup.comresearchgate.net |

Comparative Analysis of Gene Expression Modulation by this compound versus Endogenous Ecdysteroids

A key aspect of this compound is its exceptionally high potency compared to endogenous ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E), the major molting hormone in many arthropods. researchgate.netresearchgate.netnih.gov This enhanced activity is a direct result of its higher binding affinity for the ecdysone receptor.

Radioligand binding assays have been crucial for quantifying this difference. The synthetic radiolabeled version, 26-[¹²⁵I]Iodoponasterone A, binds to ecdysone receptors from Drosophila Kc167 cells with a dissociation constant (Kd) of approximately 0.38 nM (3.8 x 10⁻¹⁰ M). researchgate.netnih.govresearchgate.net Similarly, its binding to the EcR/USP heterodimer from the silkmoth Bombyx mori showed a Kd of 1.1 nM. sdbonline.org

In contrast, competitive binding experiments reveal that the endogenous hormone 20-hydroxyecdysone has a significantly lower affinity for the receptor complex. In assays using the Drosophila EcR/USP heterodimer, the calculated Kd for 20E was 60 nM (6 x 10⁻⁸ M). oup.comoup.com This demonstrates that the binding affinity of this compound is over 150 times greater than that of 20-hydroxyecdysone. This disparity in affinity means that this compound can elicit a maximal or near-maximal transcriptional response at concentrations far below those required for the natural hormone, making it a "superagonist." researchgate.netnih.gov Its ready availability and high specific activity have established it as a superior radioligand for the study of ecdysone receptors. researchgate.netnih.gov

Table 3: Comparative Binding Affinities of Ecdysteroids to the Ecdysone Receptor Complex

| Compound | Receptor Source | Dissociation Constant (Kd) | Relative Potency | Reference |

| This compound | Drosophila melanogaster Kc167 cells | ~0.38 nM | Very High | researchgate.netnih.govresearchgate.net |

| This compound | Bombyx mori EcR/USP | ~1.1 nM | Very High | sdbonline.org |

| 20-Hydroxyecdysone (20E) | Drosophila melanogaster EcR/USP | ~60 nM | Standard (Endogenous) | oup.comoup.com |

Advanced Applications of 26 Iodoponasterone a in Molecular and Cell Biology

Utilization of 26-[125I]Iodoponasterone A as a High-Affinity Radioligand for Receptor Detection

The development of highly specific and sensitive radioligands is crucial for the accurate detection and characterization of cellular receptors. 26-Iodoponasterone A, when radiolabeled with Iodine-125 (125I), serves as an exceptional radioligand for ecdysone (B1671078) receptors (EcRs). This iodinated derivative can be synthesized to achieve a high specific activity, typically around 2175 Ci/mmol, which is essential for sensitive binding assays nih.govresearchgate.netpnas.orgresearchgate.netresearchgate.net.

Structure Activity Relationships Sar of Ecdysteroids with Focus on 26 Iodoponasterone a

Structural Determinants of Ecdysteroid Activity: Core and Side Chain Modifications

The fundamental structure of an ecdysteroid consists of a tetracyclic steroid nucleus (the core) and a sterol side chain attached at carbon-17 (C-17). Modifications to both the core and the side chain can significantly impact the molecule's ability to bind to the ecdysone (B1671078) receptor (EcR) and elicit a biological response.

The steroid core must possess a cis-fused A/B ring junction, which creates a characteristic kinked shape essential for fitting into the ligand-binding pocket of the EcR. Key hydroxyl groups on the core, particularly at C-2, C-3, and C-14, are critical for activity. For instance, QSAR models have identified the hydroxyl groups at C-2 and C-22 as important hydrogen-bond acceptor sites that enhance biological activity. nih.govacs.org Furthermore, the presence of a 7-en-6-one chromophore in the B ring is a defining feature of active ecdysteroids.

The side chain plays a pivotal role in determining the potency and specificity of ecdysteroids. Its length, flexibility, and the presence and stereochemistry of hydroxyl groups are all critical factors. The hydroxyl groups at C-20, C-22, and C-25 are particularly important for high affinity binding. researchgate.net For example, the conversion of ecdysone to the more active 20-hydroxyecdysone (B1671079) via hydroxylation at C-20 is a key activation step in insects. researchgate.net Computational studies predict that the side chain adopts a semi-extended "active" conformation to fit into a largely nonpolar, cylinder-shaped binding pocket within the receptor. nih.govacs.org Modifications such as the introduction of apolar groups at positions C-2 and C-3 have also been explored to alter biological activity. nih.govresearchgate.net

The Influence of the C-26 Iodine Atom on Ecdysone Receptor Affinity and Agonistic Potency

26-Iodoponasterone A, a synthetic analogue of the phytoecdysteroid ponasterone A, stands out as one of the most potent ecdysteroids discovered. nih.govnih.gov Its exceptional activity is primarily attributed to the presence of an iodine atom at the C-26 position on the sterol side chain. This modification significantly enhances its affinity for the ecdysone receptor.

Research has demonstrated that this compound induces a half-maximal morphological response in Drosophila Kc167 cells at a remarkably low concentration of 0.5 nM. nih.govnih.gov Direct binding assays using its radioiodinated form, 26-[¹²⁵I]Iodoponasterone A, revealed a very high affinity for the Drosophila ecdysone receptor, with a dissociation constant (Kd) of approximately 3.8 x 10⁻¹⁰ M. nih.govnih.govresearchgate.net This makes it a superior radioligand for studying ecdysone receptors, combining high affinity with the potential for high specific radioactivity. nih.govnih.govresearchgate.net

Structure-activity relationship studies on a series of 26-halogenated ponasterone A analogues have provided insight into the role of the C-26 substituent. A study comparing (25S)-26-halo analogues found that biological activity increased with the size of the halogen atom (I > Br). researchgate.net This suggests that steric factors, rather than electronic factors, are of greater importance for the enhanced binding of these analogues to the receptor. researchgate.net The bulky iodine atom may form favorable van der Waals interactions within a specific sub-pocket of the receptor's ligand-binding domain, thereby stabilizing the ligand-receptor complex and leading to increased agonistic potency.

Computational Modeling, QSAR, and 4D-QSAR Approaches for Ecdysteroid-Receptor Interactions

Computational chemistry has become an invaluable tool for elucidating the complex structure-activity relationships of ecdysteroids. Quantitative Structure-Activity Relationship (QSAR) studies correlate the biological activities of a series of compounds with their physicochemical properties, providing predictive models for hormonal potency. nih.govresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to ecdysteroids. nih.govacs.orgnih.gov These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive, or negative electrostatic charges are predicted to increase or decrease activity. For ecdysteroids, CoMFA studies have confirmed the importance of the C-2 and C-22 hydroxyl groups as hydrogen-bond acceptors and have identified a hydrophobic site near C-12 that enhances activity. nih.govacs.org

More advanced four-dimensional QSAR (4D-QSAR) approaches incorporate an additional dimension by considering the conformational flexibility and alignment of the molecules. nih.govacs.orgresearchgate.net 4D-QSAR models for ecdysteroids have shown strong predictive power, with high cross-validation correlation coefficients (Q²). nih.govacs.org These models help to define a three-dimensional pharmacophore, which is the ensemble of steric and electronic features necessary for a molecule to interact with the ecdysone receptor and trigger a response. Such studies support the hypothesis that the side chain must adopt a specific semi-extended conformation to bind effectively within the receptor pocket. nih.govacs.org These computational approaches not only deepen the understanding of ecdysteroid-receptor interactions at a molecular level but also serve as powerful virtual screening tools to guide the design and discovery of new ecdysteroid agonists and antagonists. researchgate.net

Methodological Approaches and Experimental Systems in 26 Iodoponasterone a Research

In Vitro Cell Culture Models for Studying 26-Iodoponasterone A Efficacy

Drosophila melanogaster cell lines, particularly the Kc167 cell line, have served as crucial in vitro models for investigating the efficacy of this compound. These cell lines, derived from embryonic tissues, provide a homogeneous and reproducible system for biochemical experimentation, functional genomics, and high-throughput screening researchgate.netnih.gov. Kc167 cells are recognized for their utility in studying steroid-regulated gene expression and cellular responses to ecdysone (B1671078) analogs researchgate.netindiana.edu. Specifically, this compound has been shown to induce significant morphological transformation in Kc167 cells, a key indicator of its biological activity as an ecdysone agonist researchgate.net. Furthermore, these cell lines are amenable to biochemical assays and visualization techniques that allow researchers to study the regulation and formation of cellular components, such as stress granules, in response to chemical treatments nih.gov.

Quantitative Bioassays for Assessing this compound Potency and Specificity

Quantitative bioassays are fundamental for determining the potency and specificity of compounds like this compound. Potency is defined as the specific ability of a substance to elicit a biological effect, typically measured in a dose-dependent manner pharmaron.comcriver.comrouken.bio. Research has established this compound as a highly potent ecdysone, inducing half-maximal morphological transformation in Kc167 cells at a concentration of 0.5 nM researchgate.net.

Specificity is assessed by confirming that the observed response is unique to the compound and its intended target. In the case of this compound, its radiolabeled analog, 26-[125I]Iodoponasterone A, has demonstrated specific binding to ecdysone receptors in Kc167 cells with a high affinity, indicated by a dissociation constant (Kd) of approximately 3.8 x 10⁻¹⁰ M researchgate.net. This high affinity and specific binding profile make it a sensitive radioligand for studying ecdysone receptor interactions researchgate.netresearchgate.net. Potency assays are rigorously validated for characteristics such as linearity, precision, specificity, and robustness to ensure reliable quantification of biological activity pharmaron.comnih.gov.

Table 1: Quantitative Efficacy and Binding Data for this compound

| Parameter | Value | Technique/Model | Reference |

| Efficacy (Morphological Transform.) | 0.5 nM (EC₅₀) | Drosophila Kc167 cells | researchgate.net |

| Receptor Binding Affinity | ~3.8 x 10⁻¹⁰ M (K<0xE1><0xB5><0x80>) | Kc167 cell ecdysone receptors (using radioligand) | researchgate.net |

| Specific Activity (Radioligand) | 2175 Ci/mmol | Preparation of 26-[125I]Iodoponasterone A | researchgate.netresearchgate.net |

Spectroscopic and Chromatographic Techniques for the Analysis and Characterization of this compound

The analysis and characterization of this compound rely on advanced spectroscopic and chromatographic techniques. The synthesis of radiolabeled 26-[125I]Iodoponasterone A involves the reaction of a precursor, such as 26-mesylinokosterone, with radioactive iodine (Na¹²⁵I), yielding a compound with high specific activity suitable for receptor binding studies researchgate.netresearchgate.net.

Chromatographic methods are essential for separating, identifying, and quantifying ecdysteroids. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques employed for the analysis of complex mixtures and the determination of compound purity researchgate.netmetwarebio.comkhanacademy.org. For sensitive detection and characterization of ecdysteroids, including iodinated derivatives, nano-liquid chromatography coupled with tandem mass spectrometry (nLC-MS/MS) has proven highly effective, capable of detecting substances at picogram levels per injection researchgate.net. Techniques such as GC-MS, particularly in single-ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, are also utilized for the sensitive analysis of iodinated compounds nih.gov. These methods, grounded in principles of differential partitioning and adsorption between stationary and mobile phases, enable robust analytical workflows for chemical characterization metwarebio.comkhanacademy.org.

Advanced Imaging and Microscopic Techniques for Visualizing Cellular Responses to this compound

Visualizing the cellular effects of this compound is critical for understanding its mechanism of action. Microscopy techniques allow for the direct observation of cellular responses, such as the morphological transformations induced by the compound in cell culture models like Kc167 cells researchgate.net. Advanced imaging modalities, including super-resolution fluorescence microscopy (e.g., Structured Illumination Microscopy - SIM) and confocal microscopy, are employed to study molecular and cellular dynamics with high spatial and temporal resolution nih.govnih.govfmi.ch.

These techniques enable the visualization of changes in cellular structures, cytoskeletal organization, and the localization of specific proteins or molecules in response to treatment with this compound nih.govnih.gov. Live-cell imaging capabilities, coupled with kinetic analysis and three-dimensional reconstruction, provide dynamic insights into how compounds like this compound influence cellular processes at a subcellular level utoledo.edu. Such advanced imaging approaches are instrumental in correlating the biochemical activity of the compound with observable cellular phenotypes.

Compound List:

this compound

26-[125I]Iodoponasterone A

Prospective Research Directions and Future Innovations with 26 Iodoponasterone a

Exploration of Differential Ecdysone (B1671078) Receptor Isoform Activation by 26-Iodoponasterone A

The insect ecdysone receptor (EcR) system is known to involve multiple receptor isoforms that contribute to the specificity of ecdysteroid action. In Drosophila melanogaster, the EcR gene encodes three primary protein isoforms: EcR-A, EcR-B1, and EcR-B2. These isoforms share common DNA- and ligand-binding domains but differ in their N-terminal regions, which are associated with distinct transcriptional activation functions (AF1) biologists.comsdbonline.orgplos.org. Research has indicated that these isoforms exhibit differential tissue distributions and are correlated with specific developmental responses; for instance, EcR-A is often found in cells undergoing maturational responses, whereas EcR-B1 predominates during proliferative or regressive activities biologists.com. Furthermore, studies on mosquito EcR isoforms (AaEcR-A and AaEcR-B) reveal differential sensitivity and regulation by 20-hydroxyecdysone (B1671079) (20E), suggesting distinct physiological roles nih.gov. Similarly, the obligatory dimerization partner, Ultraspiracle (USP), also exists in isoforms (USP-A and USP-B) that display varying binding affinities to ecdysone response elements (EcREs) and differential transactivation capabilities, with USP-B generally showing higher affinity and activity capes.gov.br.

While direct studies detailing the differential activation of these specific isoforms by this compound are limited in the provided literature, its established high affinity and potency as an ecdysone analog (Kd ≈ 3.8 x 10⁻¹⁰ M) researchgate.netnih.govnih.govresearchgate.netpnas.org make it an ideal candidate for probing these isoform-specific interactions. Future research could systematically assess this compound's binding affinity and functional activity across the various EcR/USP heterodimer combinations and EcR isoforms. This would involve employing biochemical assays and cell-based reporter systems to elucidate whether this compound exhibits any preference for specific EcR or USP isoforms, or if its potent activation is broadly effective across the receptor repertoire. Such investigations could reveal novel insights into how structural modifications in ecdysteroid analogs translate to differential receptor engagement and downstream signaling outcomes.

Table 1: Ecdysone Receptor Isoform Characteristics and Differential Responses

| EcR Isoform | Primary N-terminal Region Distinction | Associated Response Type | Specific Coactivator (if known) | Differential Sensitivity to 20E (Mosquito example) | Binding Affinity to EcREs (USP example) |

| EcR-A | Unique N-terminal region | Maturational responses | Unknown | Maximally activated at 10⁻⁶ M (AaEcR-A) | N/A |

| EcR-B1 | Unique N-terminal region | Proliferative/regressive | Unknown | Maximally activated at 10⁻⁸ M (AaEcR-B) | N/A |

| EcR-B2 | Short N-terminal region | Unknown | Cryptocephal (CRC) | Not specified | N/A |

| USP-A | Unique N-terminal region | Correlates with low 20E | Unknown | N/A | Twofold lower affinity than USP-B |

| USP-B | Unique N-terminal region | Correlates with high 20E | Unknown | N/A | Twofold higher affinity than USP-A |

Unraveling Cell Type-Specific Responses and Context-Dependent Gene Regulation by this compound

Ecdysteroids orchestrate a wide array of physiological processes, including molting, metamorphosis, and reproduction, with their effects varying significantly across different insect species, tissues, and cell types researchgate.net. This differential responsiveness is attributed to complex regulatory networks, where the expression levels and specific combinations of ecdysone receptor components, along with other transcription factors, dictate cellular outcomes biologists.comsdbonline.orgpnas.orgbiorxiv.org. Studies have shown that the insufficiency of EcR alone to activate transcription, and its reliance on cell-type-specific factors, are crucial for achieving context-dependent gene regulation sdbonline.org. Furthermore, the same EcR binding sites can lead to different gene expression changes depending on the cellular environment or the presence of other regulatory proteins biorxiv.org. For instance, EcR binding sites identified in Drosophila Kc cells did not always result in gene expression changes, but many of these sites showed regulation in other cell types, highlighting the importance of cellular context biorxiv.org.

Given its potent activity, this compound can serve as a valuable tool for dissecting these cell type-specific and context-dependent gene regulatory mechanisms. Future research could employ this compound in comparative studies across various insect cell lines or primary cell cultures. By analyzing gene expression profiles (e.g., via RNA-seq) in response to this analog in different cellular contexts, researchers can identify genes that are uniquely regulated under specific conditions. This approach could reveal novel regulatory pathways and transcription factor interactions that are activated or modulated by ecdysteroids in a context-dependent manner. Understanding these cell-specific responses is critical for predicting the broader biological impact of ecdysteroids and for designing targeted interventions.

Table 2: Ecdysteroid Receptor Expression and Gene Regulation Context

| Cell Type/Tissue (Example) | Dominant EcR Isoform Association | Associated Response Type | Example of Context-Dependent Regulation |

| Drosophila CNS Neurons | EcR-A | Maturational responses | Differential expression patterns correlate with specific steroid responses biologists.com. |

| Drosophila CNS Neurons | EcR-B1 | Proliferative/regressive | Differential expression patterns correlate with specific steroid responses biologists.com. |

| Drosophila Imaginal Discs | Varies | Metamorphic transformation | EcR binding sites can show context-dependent regulation of nearby genes biorxiv.org. |

| Mosquito Fat Body | AaEcR-B | Vitellogenesis (early) | Differential sensitivity and regulation by 20E suggest distinct physiological functions nih.gov. |

| Mosquito Fat Body | AaEcR-A | Vitellogenesis (late) | Differential sensitivity and regulation by 20E suggest distinct physiological functions nih.gov. |

Rational Design of Novel Ecdysteroid Analogs Based on this compound's Structural Features

This compound is a synthetic ecdysteroid analog derived from inokosterone, created through chemical modification at the C-26 position nih.govnih.govresearchgate.netpnas.orgresearchgate.netresearchgate.net. This modification has resulted in a compound that is significantly more potent and exhibits higher affinity for ecdysone receptors compared to many naturally occurring ecdysteroids, including its precursor nih.govnih.govresearchgate.netpnas.orgresearchgate.net. Its potency is such that it induces half-maximal morphological transformation in Drosophila Kc167 cells at nanomolar concentrations (0.5 nM) nih.govnih.govresearchgate.netpnas.org. The development of such highly active and radiolabeled analogs, like 26-[¹²⁵I]iodoponasterone A, has been instrumental in the study of ecdysone receptors due to their high affinity and specific activity researchgate.netnih.govnih.govresearchgate.netpnas.org.

The success of this compound highlights the power of structure-activity relationship (SAR) studies in the design of ecdysteroid analogs researchgate.netdntb.gov.uanih.govresearchgate.net. SAR investigations aim to correlate specific structural features of a molecule with its biological activity, guiding the synthesis of compounds with improved or altered properties researchgate.netdntb.gov.uanih.govresearchgate.net. The enhanced activity of this compound suggests that modifications at the C-26 position, or other structural elements, can profoundly influence receptor binding and downstream effects. Future research can build upon this by systematically exploring modifications of the this compound scaffold. This could involve altering the iodine atom, modifying other hydroxyl groups, or changing the steroid backbone. Such efforts, guided by computational modeling and bioassays, could lead to the development of novel ecdysteroid analogs with tailored receptor isoform selectivity, enhanced stability, or specific therapeutic or insecticidal properties, potentially offering new avenues for pest control or pharmacological applications.

Table 3: Ecdysteroid Potency and Affinity Comparison

| Compound | Origin | Potency (e.g., EC₅₀ in Kc cells for morphological transformation) | Affinity (Kd for EcR) | Notable Structural Feature |

| 20-hydroxyecdysone (20E) | Natural | Reference value for comparison | Reference value | Primary insect molting hormone |

| Ponasterone A | Natural | Reference value for comparison | Reference value | Natural ecdysteroid |

| Inokosterone | Natural | Reference value for comparison | Reference value | Precursor to this compound |

| This compound | Synthetic | 0.5 nM | ~3.8 x 10⁻¹⁰ M | Iodination at C-26 |

Emerging Applications of this compound in Synthetic Biology and Advanced Biosensors

Synthetic biology offers a powerful platform for engineering biological systems with novel functionalities, including the development of sophisticated biosensors and controllable genetic circuits weforum.orglongdom.orgnih.govnih.govcbd.intfrontiersin.orgnih.gov. The ecdysone receptor system, due to its well-characterized ligand-binding properties and its role in mediating developmental transitions, is a promising candidate for integration into such engineered systems. Ecdysteroid receptors have already been utilized in mammalian cells as part of host-orthogonal systems to regulate transgene expression, demonstrating their utility as inducible switches frontiersin.org.

This compound, with its high potency and specific binding to ecdysone receptors, is ideally suited for deployment in synthetic biology applications. It can function as a precise trigger molecule in engineered systems designed to respond to specific ecdysteroid signals. For instance, it could be used to activate reporter genes, control metabolic pathways, or induce specific cellular behaviors in engineered microbes or cell lines. The development of transcription factor-based biosensors (TFBs) and cell-based biosensors, which leverage the sensing capabilities of biological components, is a rapidly advancing field longdom.orgfrontiersin.orgnih.gov. This compound could be integrated into these systems as the specific input signal, allowing for the detection and reporting of ecdysteroid presence or concentration. This could lead to applications in areas such as environmental monitoring, diagnostics, or industrial biotechnology, where precise control and sensing of biological pathways are required. Future research could focus on developing robust genetic circuits that utilize this compound to achieve tunable and specific responses in engineered biological systems.

Table 4: Potential Applications of Ecdysone Receptor Systems in Synthetic Biology

| Application Area | Mechanism/Role of EcR System | Potential Use of this compound | Relevant Findings/References |

| Gene Regulation/Switches | Ecdysteroid-inducible transgene expression | As a specific, high-affinity inducer for engineered gene circuits in mammalian or insect cell systems. | frontiersin.org |

| Biosensors | Ecdysone receptor as a sensing module | As a trigger for reporter gene activation or signal generation in response to its presence. | General principles of biosensing longdom.orgfrontiersin.orgnih.gov, EcR's role as a ligand-binding receptor. |

| Metabolic Engineering | Modulating gene expression for pathway control | Potential trigger for activating or repressing engineered metabolic pathways in microbial or cellular systems. | General principles of synthetic biology weforum.orgnih.govnih.govcbd.int. |

Compound List:

this compound

20-hydroxyecdysone (20E)

Ponasterone A

Inokosterone

Ecdysone

Ecdysterone

Ecdysone receptor (EcR)

Ultraspiracle (USP)

EcR-A

EcR-B1

EcR-B2

USP-A

USP-B

AaEcR-A

AaEcR-B

BmEcR

BmCF1

DmEcR

DmUSP

Cryptocephal (CRC)

Ecdysis-triggering hormone (ETH)

Broad (BR)

E74EF

E93

JNK

Jun

ERR

GABAA receptor

RXR

Q & A

Q. How should conflicting results about this compound’s off-target effects be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.